An In-depth Technical Guide to 2-Bromo-4-methylphenol: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to 2-Bromo-4-methylphenol: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-methylphenol, also known as 2-bromo-p-cresol, is an organic compound with the chemical formula C₇H₇BrO.[1][2] It is a substituted phenol containing both a bromine atom and a methyl group attached to the benzene ring.[1] This compound serves as a versatile intermediate in organic synthesis and has garnered attention for its applications as an antimicrobial agent and preservative in various products, including personal care items like soaps and cosmetics.[1][3] Structurally, it consists of a hydroxyl group and a methyl group at positions 1 and 4 of the benzene ring, respectively, with a bromine atom at the 2-position.[1] Its biological activities, including potential antioxidant and anti-inflammatory properties, make it a subject of interest for further research in medicinal chemistry and drug development.[1]
Chemical Structure and Identification
The structure of 2-Bromo-4-methylphenol is characterized by a phenol ring substituted with a bromine atom ortho to the hydroxyl group and a methyl group para to the hydroxyl group.
| Identifier | Value |
| IUPAC Name | 2-bromo-4-methylphenol[2] |
| Synonyms | 2-Bromo-p-cresol, Phenol, 2-bromo-4-methyl-, 3-Bromo-4-hydroxytoluene[2] |
| CAS Number | 6627-55-0[2] |
| Molecular Formula | C₇H₇BrO[2] |
| SMILES | CC1=CC(=C(C=C1)O)Br[2] |
| InChI Key | MTIDYGLTAOZOGU-UHFFFAOYSA-N[2][4] |
Physicochemical Properties
2-Bromo-4-methylphenol is typically a clear, colorless to pale yellow liquid or a white to off-white crystalline powder with a slight phenolic odor.[1][5] It is sparingly soluble in water but shows better solubility in organic solvents like chloroform and methanol.[1][6]
| Property | Value |
| Molecular Weight | 187.03 g/mol [4] |
| Appearance | Clear colorless to pale yellow liquid or white to off-white crystalline powder[1][5] |
| Boiling Point | 213-214 °C[4] |
| Density | 1.547 g/mL at 25 °C[4] |
| Refractive Index (n20/D) | 1.578[4] |
| Flash Point | 113 °C (closed cup)[4] |
| Water Solubility | Sparingly soluble[1] |
| pKa (Predicted) | 8.73 ± 0.18[6] |
Reactivity and Chemical Behavior
The chemical reactivity of 2-Bromo-4-methylphenol is influenced by the interplay of its three functional groups: the hydroxyl, methyl, and bromine substituents on the aromatic ring.
-
Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho-, para-directing group, making the phenol ring highly susceptible to electrophilic aromatic substitution reactions.[4] This high reactivity often allows for reactions like halogenation and nitration to occur under mild conditions, sometimes without the need for a Lewis acid catalyst.[7]
-
Radical Scavenging: Similar to other phenolic compounds, 2-Bromo-4-methylphenol is expected to exhibit antioxidant properties by acting as a radical scavenger.[5][8] The hydroxyl group can donate a hydrogen atom to neutralize free radicals, forming a resonance-stabilized phenoxyl radical.[5]
-
Nucleophilicity of the Hydroxyl Group: The oxygen of the hydroxyl group can act as a nucleophile, particularly after deprotonation to form a phenoxide ion.[9] This allows for reactions with electrophiles such as alkyl halides and acyl halides to form ethers and esters, respectively.[9]
Biological Activity and Potential Applications
2-Bromo-4-methylphenol is recognized for its antimicrobial properties and is used as an antiseptic and preservative.[1][2]
-
Antimicrobial Mechanism: The primary mechanism of its antiseptic and preservative action is believed to be the disruption of microbial cell membranes.[2] This leads to the destruction of bacteria and fungi, inhibiting their growth and proliferation.[2]
-
Antioxidant and Anti-inflammatory Potential: While specific studies on 2-Bromo-4-methylphenol are limited, its structural similarity to other hindered phenols suggests potential antioxidant and anti-inflammatory activities.[1][8] Phenolic compounds are well-known for their ability to scavenge free radicals, which is a key aspect of antioxidant behavior.[5]
-
Pharmaceutical and Agrochemical Intermediate: The reactivity of 2-Bromo-4-methylphenol makes it a valuable building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[10]
Experimental Protocols
Synthesis of 2-Bromo-4-methylphenol via Bromination of p-Cresol
This protocol describes a general method for the bromination of p-cresol to yield 2-Bromo-4-methylphenol.
Materials:
-
p-Cresol
-
Bromine
-
Dichloroethane
-
500 mL three-necked flask
-
Ice-salt bath
-
Tubular reactor (e.g., 5 mm inner diameter, 500 mm length)
-
1000 mL three-necked receiving flask
Procedure:
-
Prepare a solution of 108 g (1.00 mol) of p-cresol in 370 g of dichloroethane in the 500 mL three-necked flask.
-
Cool this solution to between -10 and -5 °C using an ice-salt bath.
-
Separately, prepare a solution of 156.8 g (0.98 mol) of bromine in dichloroethane and cool it to the same temperature range.
-
Continuously feed the cooled p-cresol solution and the bromine solution into the tubular reactor at controlled rates (e.g., 47.8 g/min for the p-cresol solution and 52.7 g/min for the bromine solution).
-
Collect the reaction mixture in the 1000 mL three-necked receiving flask.
-
After the reaction is complete, the resulting product can be purified by distillation under reduced pressure.[7]
Analytical Characterization
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Fused-silica open tubular column suitable for phenol analysis.
Sample Preparation:
-
Prepare a stock standard solution of 2-Bromo-4-methylphenol (e.g., 1000 mg/L) by accurately weighing the compound and dissolving it in a suitable solvent like isooctane or hexane.[10]
-
Prepare a series of calibration standards by diluting the stock solution.
-
For unknown samples, perform an appropriate extraction if the analyte is in a complex matrix.
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 8 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
Analysis:
-
Inject a known volume of the standards and the sample into the GC.
-
Identify the 2-Bromo-4-methylphenol peak based on its retention time compared to the standard.
-
Quantify the analyte by constructing a calibration curve from the peak areas of the standards.[11]
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure for a Liquid Sample:
-
Ensure the ATR crystal is clean before analysis.
-
Place a small drop of the liquid 2-Bromo-4-methylphenol sample directly onto the ATR crystal.[3]
-
Acquire the spectrum over a suitable range, typically 4000 to 400 cm⁻¹.[12]
-
Collect a background spectrum of the clean, empty ATR crystal and subtract it from the sample spectrum.
-
Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H stretch, C-H aromatic stretch, C-Br stretch).
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of 2-Bromo-4-methylphenol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[13][14]
-
For ¹³C NMR, a more concentrated solution may be required (e.g., 20-50 mg).[14]
-
Ensure the sample is completely dissolved and the solution is free of any solid particles. If necessary, filter the solution through a small plug of glass wool into the NMR tube.[13]
Data Acquisition:
-
Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the compound.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol provides a general method to assess the potential antioxidant activity of 2-Bromo-4-methylphenol.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
2-Bromo-4-methylphenol
-
Standard antioxidant (e.g., Ascorbic Acid or Trolox)
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.[15]
-
Prepare a series of dilutions of 2-Bromo-4-methylphenol and the standard antioxidant in the same solvent.
-
In a test tube or a 96-well plate, add a specific volume of the sample or standard solution to a defined volume of the DPPH solution.
-
Mix well and incubate in the dark at room temperature for a set period (e.g., 30 minutes).[15]
-
Measure the absorbance of the resulting solution at approximately 517 nm.[15]
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.[15]
Visualizations
Caption: Synthesis and analysis workflow for 2-Bromo-4-methylphenol.
Caption: Proposed antimicrobial mechanism of 2-Bromo-4-methylphenol.
Caption: General antioxidant mechanism of phenolic compounds.
Safety and Handling
2-Bromo-4-methylphenol is classified as a hazardous substance and should be handled with appropriate safety precautions. It is known to cause skin and eye irritation and may cause respiratory irritation.[16]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, appropriate protective gloves, and clothing to prevent skin exposure.[17] A respirator with a suitable filter should be used if ventilation is inadequate.[16]
-
Handling: Wash thoroughly after handling. Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Keep the container tightly closed.[17]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[16][17]
-
First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes. For skin contact, flush with plenty of water. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek medical attention.[17]
Conclusion
2-Bromo-4-methylphenol is a valuable chemical intermediate with established applications as an antimicrobial agent. Its chemical properties, stemming from the substituted phenol structure, allow for a range of chemical transformations and suggest potential for further exploration of its biological activities, particularly as an antioxidant. The experimental protocols provided herein offer a foundation for the synthesis, analysis, and evaluation of this compound in a research setting. As with any reactive chemical, adherence to strict safety protocols is paramount during its handling and use.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Page loading... [guidechem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Ch24: Electrophilic Arom. Subs. of phenols [chem.ucalgary.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Bromo-4-methylphenol | 6627-55-0 [chemicalbook.com]
- 7. byjus.com [byjus.com]
- 8. benchchem.com [benchchem.com]
- 9. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 10. settek.com [settek.com]
- 11. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. NMR Sample Preparation [nmr.chem.umn.edu]
- 14. How to make an NMR sample [chem.ch.huji.ac.il]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
